Iodure de rhénium(III)

Vue d'ensemble

Description

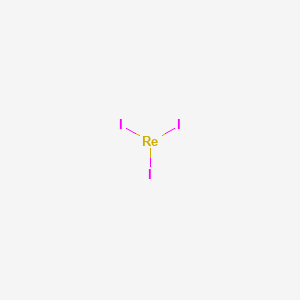

Rhenium(III) iodide is a binary chemical compound composed of rhenium and iodide, with the chemical formula ReI₃. It forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions

Applications De Recherche Scientifique

Catalysis

Rhenium(III) iodide serves as an effective catalyst in various chemical reactions. Its catalytic properties are particularly useful in:

- Hydrogenation Reactions: It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and yields.

- Oxidation Processes: ReI₃ can be employed in oxidation reactions, which are crucial in organic synthesis.

The compound's ability to stabilize different oxidation states makes it a versatile catalyst in synthetic chemistry .

Materials Science

In materials science, rhenium(III) iodide is utilized for:

- Synthesis of Advanced Materials: It acts as a precursor in the formation of rhenium-based materials, which are essential for high-performance applications.

- Quantum Computing: Emerging research indicates that ReI₃ may play a role in developing quantum computing technologies due to its unique electronic properties .

Electronics

Rhenium(III) iodide finds applications in the electronics industry, specifically in:

- Thin Film Deposition: It is used as a source material for thin films in semiconductor manufacturing.

- Optoelectronic Devices: The compound's properties make it suitable for use in devices that convert electrical signals into light and vice versa .

Research and Development

Ongoing research into rhenium(III) iodide focuses on its potential uses in:

- Nanotechnology: Investigations are being conducted into its role in creating nanostructures with specific electronic properties.

- Catalytic Converters: The compound's catalytic efficiency is being explored for applications in environmental technologies, such as reducing emissions from vehicles .

Case Study 1: Catalytic Efficiency

A study published in the Journal of Inorganic Chemistry demonstrated that rhenium(III) iodide significantly increases the rate of hydrogenation reactions compared to traditional catalysts. The research highlighted its effectiveness in synthesizing complex organic molecules with high selectivity and yield .

Case Study 2: Quantum Computing Applications

Recent research has explored the use of rhenium-based compounds, including ReI₃, as potential materials for quantum bits (qubits). These studies suggest that the unique electronic properties of rhenium compounds could lead to advancements in quantum computing technology, providing a foundation for future innovations .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Catalysis | Hydrogenation, oxidation reactions | Enhances reaction rates and selectivity |

| Materials Science | Precursor for advanced materials | Potential use in quantum computing |

| Electronics | Thin film deposition, optoelectronic devices | Important for semiconductor manufacturing |

| Research & Development | Nanotechnology, catalytic converters | Focused on environmental applications |

Mécanisme D'action

Target of Action

Rhenium(III) iodide is a binary chemical compound of rhenium and iodide with the chemical formula ReI3

Mode of Action

It is known that rhenium(iii) iodide can be synthesized by the decomposition of rhenium(iv) iodide . This suggests that the compound may interact with its targets through a reduction process.

Pharmacokinetics

It is known that rhenium(iii) iodide forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions

Result of Action

When heated in vacuum up to 170 °c, the compound decomposes to rhenium(ii) iodide, and at 380 °c — to rhenium(i) iodide . This suggests that the compound may undergo changes under certain conditions, which could potentially influence its effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Rhenium(III) iodide can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of various solvents . Additionally, the compound’s stability can be influenced by temperature, as it decomposes under certain heat conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhenium(III) iodide can be synthesized through several methods:

- This method involves the thermal decomposition of rhenium(IV) iodide (ReI₄) to produce rhenium(III) iodide and iodine gas:

Decomposition of Rhenium(IV) Iodide: 2ReI4→2ReI3+I2

Another method involves the introduction of ethanol into a mixture of perrhenic acid (HReO₄) and hydroiodic acid (HI):Reaction of Perrhenic Acid and Hydroiodic Acid: HReO4+3HI+2C2H5OH→ReI3+4H2O+2CH3CHO

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Rhenium(III) iodide undergoes various chemical reactions, including:

- When heated in a vacuum up to 170°C, rhenium(III) iodide decomposes to rhenium(II) iodide:

Decomposition: 2ReI3→2ReI2+I2

At 380°C, it further decomposes to rhenium(I) iodide:ReI3→ReI+I2

Common Reagents and Conditions:

Oxidation and Reduction: Rhenium(III) iodide can participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used.

Substitution Reactions: It can undergo ligand substitution reactions, where iodide ligands are replaced by other ligands without altering the core structure.

Major Products: The major products formed from these reactions include rhenium(II) iodide, rhenium(I) iodide, and iodine gas.

Comparaison Avec Des Composés Similaires

Iridium Triiodide (IrI₃): Similar to rhenium(III) iodide, iridium triiodide forms stable complexes and has applications in catalysis and materials science.

Ruthenium(III) Iodide (RuI₃): This compound shares similar properties and reactivity with rhenium(III) iodide and is used in various chemical and industrial applications.

Uniqueness: Rhenium(III) iodide is unique due to its specific electronic configuration and the ability to form stable complexes with a variety of ligands. Its high thermal stability and resistance to decomposition make it valuable for high-temperature applications and studies involving metal-ligand interactions .

Activité Biologique

Rhenium(III) iodide (ReI3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of ReI3, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Rhenium(III) Iodide

Rhenium is a transition metal that can form various coordination complexes. Rhenium(III) iodide is one such complex that has been studied for its unique properties, including its ability to interact with biological molecules and its potential as an anticancer agent. The biological activity of rhenium complexes generally stems from their ability to bind to DNA and other cellular components, leading to various cellular responses.

The anticancer activity of rhenium complexes, including ReI3, is primarily attributed to their interactions with cellular pathways involved in cell growth and apoptosis. Key mechanisms include:

- DNA Binding : Rhenium complexes can bind covalently to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some rhenium complexes induce oxidative stress by generating ROS, which can lead to cell death.

- Apoptosis Induction : Many studies have shown that rhenium complexes can trigger apoptosis through mitochondrial pathways, affecting cellular ATP levels and activating caspases.

Case Studies

- In Vitro Studies : Research has demonstrated that rhenium(I) tricarbonyl complexes exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), A2780 (ovarian cancer), and HeLa (cervical cancer) cells. For instance, the complex Re-6a was found to induce apoptosis through mitochondrial membrane depolarization and increased ROS production .

- In Vivo Studies : In animal models, rhenium complexes have shown promising results in reducing tumor size without significant toxicity to normal tissues. A study highlighted the biodistribution of a Re complex that exhibited high metabolic stability, making it suitable for therapeutic applications .

Data Table: Biological Activity of Rhenium(III) Complexes

| Compound | Cell Line(s) | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Re-1a | HPAF-II, ASPC1 | Inhibit Growth | N/A |

| Re-2a | A2780, A2780CP70 | Inhibit Growth | N/A |

| Re-3a | A2780, A2780CP70 | Cell Necrosis | 10 |

| Re-4a | A549 | Cell Necrosis | N/A |

| Re-6a | HeLa | Apoptosis/Ferroptosis | 5 |

| Re-8a | A549, HCT-15 | Apoptosis | 4 |

Recent Developments

Recent studies have focused on enhancing the efficacy and specificity of rhenium-based compounds through modifications in their ligand structures. For example:

- Photodynamic Therapy (PDT) : Some rhenium complexes have been explored as photosensitizers in PDT, where they generate singlet oxygen upon light irradiation, significantly increasing their cytotoxicity against cancer cells .

- Combination Therapies : Rhenium complexes are being investigated in combination with traditional chemotherapeutics like cisplatin to enhance therapeutic outcomes and overcome drug resistance .

Propriétés

IUPAC Name |

triiodorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQJDMHHOTHKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Re](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314646 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15622-42-1 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is a significant challenge in synthesizing rhenium(III) iodide, and how have researchers overcome it?

A1: A major challenge in obtaining rhenium(III) iodide has been the low yield and complexity of previous synthetic methods. A simplified, high-yield synthesis was developed utilizing the thermal decarbonylation of rhenium(III) benzoate with iodine. [] This method offers a more efficient route to obtaining this valuable precursor for further chemical synthesis.

Q2: What is a notable application of rhenium(III) iodide in coordination chemistry?

A2: Rhenium(III) iodide serves as an effective starting material for synthesizing rhenium chalcocyanide cluster complexes. [] For example, reacting rhenium(III) iodide with potassium thiocyanate under specific conditions leads to the formation of [Re4(µ3-S)4(CN)12]4−. This highlights the utility of rhenium(III) iodide in accessing diverse rhenium cluster compounds with potential applications in various fields.

Q3: Besides rhenium compounds, what other metal iodide was characterized in the process of optimizing the synthesis of rhenium(III) iodide?

A3: During the investigation of an efficient synthesis for rhenium(III) iodide, researchers successfully isolated and characterized β-molybdenum(II) iodide. [, ] This finding underscores the broader applicability of the developed synthetic methodology for accessing various metal iodides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.